Cas no 4463-59-6 (2-(2-Bromoethoxy)anisole)
2-(2-Bromoethoxy)anisole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromoethoxy)-2-methoxybenzene
- 2-(2-methoxyphenoxy)ethyl bromide
- 2-(2-Bromoethoxy)anisole
- 1-(2-Bromo-ethoxy)-2-methoxy-benzene
- 2-(2-BROMOETHOXY)ANISOLE ---LIQUID OR LOW MELTING SOLID---
- 2-(2-Bromoethoxy)-1-methoxybenzene
- 2-bromoethyl 2-methoxyphenyl ether
- 2-(2-methoxyphenoxy)ethylbromide
- PubChem3133
- 2-methoxyphenoxy ethylbromide
- KSC495I5P
- PBRPKYRJVDJZTF-UHFFFAOYSA-N
- ZERENEX E/1010505
- 2-bromoethyl 2-methoxyphenyl ether;
- 2-(2-Methoxyp
- FT-0608431
- Z57842348
- DS-16586
- MFCD00017892
- 4463-59-6
- CS-W010367
- NS00008831
- EN300-49077
- DTXSID20365183
- A7092
- 1-(2-Bromethoxy)-2-methoxy-benzol
- EC 402-010-4
- SCHEMBL3528579
- AC-5630
- BB 0217822
- AKOS000112587
- 1-(2-Bromoethoxy)-2-methoxybenzene; 2-(2-Methoxyphenoxy)ethyl Bromide; 2-Bromoethyl 2-Methoxyphenyl Ether;
- DB-080897
- STL371977
- BBL027843
-
- MDL: MFCD00017892
- Inchi: 1S/C9H11BrO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
- InChI Key: PBRPKYRJVDJZTF-UHFFFAOYSA-N
- SMILES: BrCCOC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 229.99400
- Monoisotopic Mass: 229.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 18.5
Experimental Properties
- Density: 1.382
- Boiling Point: 270.3°C at 760 mmHg
- Flash Point: 114°C
- Refractive Index: 1.534
- PSA: 18.46000
- LogP: 2.46890
2-(2-Bromoethoxy)anisole Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-(2-Bromoethoxy)anisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133710-100g |
2-(2-Bromoethoxy)anisole |
4463-59-6 | 97% | 100g |
¥12352.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133710-1g |
2-(2-Bromoethoxy)anisole |
4463-59-6 | 97% | 1g |
¥193.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133710-250mg |
2-(2-Bromoethoxy)anisole |
4463-59-6 | 97% | 250mg |
¥75.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133710-5g |
2-(2-Bromoethoxy)anisole |
4463-59-6 | 97% | 5g |
¥772.90 | 2023-09-04 | |
| Fluorochem | 042014-5g |
2-(2-Bromoethoxy)-1-methoxybenzene |
4463-59-6 | 97% | 5g |
£66.00 | 2022-03-01 | |
| Fluorochem | 042014-10g |
2-(2-Bromoethoxy)-1-methoxybenzene |
4463-59-6 | 97% | 10g |
£106.00 | 2022-03-01 | |
| Fluorochem | 042014-25g |
2-(2-Bromoethoxy)-1-methoxybenzene |
4463-59-6 | 97% | 25g |
£205.00 | 2022-03-01 | |
| Chemenu | CM252993-10g |
1-(2-Bromoethoxy)-2-methoxybenzene |
4463-59-6 | 95+% | 10g |
$148 | 2021-06-16 | |
| Chemenu | CM252993-25g |
1-(2-Bromoethoxy)-2-methoxybenzene |
4463-59-6 | 95+% | 25g |
$262 | 2021-06-16 | |
| TRC | B677943-100mg |
2-(2-Bromoethoxy)anisole |
4463-59-6 | 100mg |
$ 58.00 | 2023-09-08 |
2-(2-Bromoethoxy)anisole Suppliers
2-(2-Bromoethoxy)anisole Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(2-Bromoethoxy)anisole
Professional Introduction to 2-(2-Bromoethoxy)anisole (CAS No. 4463-59-6)
2-(2-Bromoethoxy)anisole, with the chemical formula C₉H₁₁BrO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure combines anisole (a methoxybenzene derivative) with a bromoethoxy side chain, making it a versatile intermediate for various chemical transformations. This introduction delves into the compound's properties, synthesis methods, and emerging applications, particularly in medicinal chemistry and material science, drawing on recent advancements in the field.
The structural features of 2-(2-Bromoethoxy)anisole make it a valuable building block for the development of more complex molecules. The presence of both a bromine atom and an ethoxy group allows for diverse functionalization pathways, including nucleophilic aromatic substitution, cross-coupling reactions, and etherification processes. These reactivities have been exploited in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty chemicals.
In recent years, there has been growing interest in 2-(2-Bromoethoxy)anisole due to its potential applications in drug discovery. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with therapeutic properties. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors, making them promising candidates for treating neurological disorders and inflammatory diseases. The bromine substituent, in particular, facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules.
The synthesis of 2-(2-Bromoethoxy)anisole typically involves the reaction of anisole with 1-bromo-2-chloroethane or 1-bromo-2-iodoethane under basic conditions. This nucleophilic substitution reaction proceeds efficiently due to the electron-withdrawing nature of the anisole ring, which enhances the reactivity of the halogenated ethane derivative. Recent improvements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity while minimizing byproduct formation. For example, the use of catalytic amounts of phase-transfer catalysts has been shown to enhance the reaction efficiency significantly.
From a material science perspective, 2-(2-Bromoethoxy)anisole has found applications in the development of organic electronic materials. Its aromatic structure and functional groups make it a suitable precursor for synthesizing polymers and small molecules with optoelectronic properties. Researchers have explored its use in creating light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other advanced materials where precise control over molecular architecture is essential.
One notable area of research involves the use of 2-(2-Bromoethoxy)anisole in medicinal chemistry for designing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By incorporating this compound into drug candidates, scientists aim to develop selective kinase inhibitors that can modulate signaling pathways implicated in disease progression. Preliminary studies have demonstrated that certain derivatives exhibit potent inhibitory effects on specific kinases while maintaining good selectivity profiles.
The role of CAS No. 4463-59-6 as a reference point underscores its importance in chemical databases and literature. This unique identifier ensures accurate documentation and retrieval of information related to its synthesis, properties, and applications. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is likely to grow.
In conclusion,2-(2-Bromoethoxy)anisole is a multifaceted compound with broad utility across multiple domains of chemistry. Its unique structural features enable diverse synthetic strategies, making it indispensable for pharmaceutical development and material innovation. With ongoing advancements in synthetic methodologies and applications-driven research,CAS No. 4463-59-6 continues to be a cornerstone in modern chemical research.
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